Cas no 2941-69-7 (5-methoxy-2-methyl-1,3-benzothiazole)

5-Methoxy-2-methyl-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic thiazole ring enhances stability, while the methoxy and methyl substituents influence reactivity and solubility, facilitating selective functionalization. The compound is particularly useful in the development of bioactive molecules, including potential antimicrobial or antitumor agents. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
5-methoxy-2-methyl-1,3-benzothiazole structure
2941-69-7 structure
Product name:5-methoxy-2-methyl-1,3-benzothiazole
CAS No:2941-69-7
MF:C9H9NOS
MW:179.2389
MDL:MFCD00082664
CID:43616
PubChem ID:76252

5-methoxy-2-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-2-methylbenzo[d]thiazole
    • 5-Methoxy-2-methylbenzothiazole
    • 2-Methyl-5-methoxybenzothiazole
    • 5-methoxy-2-methyl-1,3-benzothiazole
    • 2-methyl-5-methoxy-1,3-benzothiazole
    • 2-Methyl-5-methoxy-benzothiazole
    • 5-Methoxy-2-methyl-benzothiazol
    • Benzothiazole,5-methoxy-2-methyl
    • Benzothiazole, 5-methoxy-2-methyl-
    • SAQMNBWVOKYKPZ-UHFFFAOYSA-N
    • Cambridge id 5150005
    • Benzothiazole,5-methoxy-2-methyl-
    • SBB059122
    • FC
    • NS00028686
    • F16671
    • FT-0620556
    • MFCD00082664
    • SCHEMBL95067
    • A819895
    • W-106993
    • 2-methyl-5-methoxy-1, 3-benzothiazole
    • X3XTQ4YUR3
    • SY049234
    • DTXSID4062723
    • EINECS 220-929-7
    • AKOS000507511
    • 2-Methyl- 5 C methoxy- benzothiazole
    • M1281
    • 2941-69-7
    • F9995-0125
    • AC-19509
    • InChI=1/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H
    • UNII-X3XTQ4YUR3
    • EN300-138821
    • FS-4824
    • ALBB-032714
    • DTXCID1037981
    • MDL: MFCD00082664
    • Inchi: 1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
    • InChI Key: SAQMNBWVOKYKPZ-UHFFFAOYSA-N
    • SMILES: S1C(C([H])([H])[H])=NC2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H]
    • BRN: 124232

Computed Properties

  • Exact Mass: 179.04000
  • Monoisotopic Mass: 179.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.4

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1784 (rough estimate)
  • Melting Point: 36-40 ºC
  • Boiling Point: 135°C/3mmHg(lit.)
  • Flash Point: >110 ºC
  • Refractive Index: 1.6100
  • PSA: 50.36000
  • LogP: 2.61330
  • Solubility: Not available

5-methoxy-2-methyl-1,3-benzothiazole Security Information

5-methoxy-2-methyl-1,3-benzothiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methoxy-2-methyl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-138821-5.0g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 98%
5g
$108.0 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024943-1g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 98%
1g
¥207 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22584-1g
5-Methoxy-2-methylbenzothiazole, 97%
2941-69-7 97%
1g
¥485.00 2023-03-15
Life Chemicals
F9995-0125-0.25g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 95%+
0.25g
$31.0 2023-09-05
Enamine
EN300-138821-0.5g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 98%
0.5g
$25.0 2023-05-17
Enamine
EN300-138821-1.0g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 98%
1g
$28.0 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M136149-5g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 ≥96.0%(GC)
5g
¥617.90 2023-09-02
TRC
M220515-100mg
5-Methoxy-2-methylbenzothiazole
2941-69-7
100mg
$ 65.00 2022-06-04
Life Chemicals
F9995-0125-10g
5-methoxy-2-methyl-1,3-benzothiazole
2941-69-7 95%+
10g
$163.0 2023-09-05
Alichem
A051000444-10g
5-Methoxy-2-methylbenzothiazole
2941-69-7 97%
10g
$173.74 2023-09-02

Additional information on 5-methoxy-2-methyl-1,3-benzothiazole

Introduction to 5-methoxy-2-methyl-1,3-benzothiazole (CAS No. 2941-69-7)

5-methoxy-2-methyl-1,3-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 2941-69-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and industrial applications. The structural features of 5-methoxy-2-methyl-1,3-benzothiazole, including the presence of a methoxy group at the 5-position and a methyl group at the 2-position, contribute to its unique chemical properties and potential utility in various scientific domains.

The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects. It has been extensively studied for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The methoxy and methyl substituents in 5-methoxy-2-methyl-1,3-benzothiazole not only influence its electronic distribution but also enhance its solubility and metabolic stability, making it a promising candidate for drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-methoxy-2-methyl-1,3-benzothiazole and biological targets. Studies have shown that this compound can bind to specific enzymes and receptors, modulating cellular signaling pathways. For instance, research indicates that it may interfere with the activity of kinases involved in cancer progression, offering a potential therapeutic strategy against certain malignancies.

In addition to its pharmacological relevance, 5-methoxy-2-methyl-1,3-benzothiazole has been explored in material science applications. Its ability to form stable complexes with metal ions makes it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.

The synthesis of 5-methoxy-2-methyl-1,3-benzothiazole involves multi-step organic reactions, typically starting from readily available precursors such as thiourea and dimethylformamide. The introduction of the methoxy group at the 5-position is achieved through nucleophilic aromatic substitution (SNAr), while the methyl group at the 2-position is often introduced via Friedel-Crafts alkylation. Optimizing these synthetic routes is crucial for achieving high yields and purity levels required for further applications.

From an industrial perspective, the production of 5-methoxy-2-methyl-1,3-benzothiazole must adhere to stringent quality control measures to ensure consistency and reliability. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and purity. These methods provide critical data for regulatory submissions and ensure compliance with industry standards.

The growing interest in natural product-inspired scaffolds has led to investigations into derivatives of 5-methoxy-2-methyl-1,3-benzothiazole that mimic bioactive molecules found in plants and microorganisms. By incorporating structural motifs from known bioactive compounds, researchers aim to develop novel derivatives with enhanced pharmacological properties. This approach leverages the rich chemical diversity of nature while employing synthetic chemistry techniques to tailor molecular structures for specific applications.

Ethical considerations are also paramount in the development and use of 5-methoxy-2-methyl-1,3-benzothiazole. Responsible research practices ensure that studies are conducted with appropriate safeguards to protect human health and the environment. Collaborative efforts between academia and industry are essential to translate laboratory findings into safe and effective products that meet societal needs.

The future prospects for 5-methoxy-2-methyl-1,3-benzothiazole are promising, with ongoing research focusing on expanding its therapeutic applications and exploring new synthetic methodologies. Advances in green chemistry principles may also contribute to more sustainable production processes, reducing environmental impact while maintaining high-quality standards.

In conclusion,5-methoxy-2-methyl-1,3-benzothiazole (CAS No. 2941-69-7) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further investigation, offering opportunities for innovation across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:2941-69-7)5-methoxy-2-methyl-1,3-benzothiazole
A819895
Purity:99%/99%
Quantity:5g/25g
Price ($):331.0/808.0